6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione
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Overview
Description
6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrahydropyrido[4,3-d]pyrimidine core with a thione functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with appropriate amidines, followed by cyclization and subsequent functional group transformations . Reaction conditions often include the use of solvents such as ethanol and dichloromethane, and reagents like diisopropylethylamine (DIPEA) and trifluoromethanesulfonic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety .
Scientific Research Applications
6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly as inhibitors of specific enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit extracellular signal-regulated kinases (Erks), leading to the knockdown of phospho-RSK levels in cells . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione: This compound differs by having a dione functional group instead of a thione.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has dichloro substituents and a different ring fusion pattern.
Uniqueness
6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione is unique due to its thione functional group, which imparts distinct chemical reactivity and potential biological activity compared to its dione and dichloro analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
10055-99-9 |
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Molecular Formula |
C14H15N3S |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C14H15N3S/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18) |
InChI Key |
XEDNNPJNCXRMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC=NC2=S)CC3=CC=CC=C3 |
Origin of Product |
United States |
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